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Compound of Interest

N-Methyl-1-phenylethanamine
Compound Name:
hydrochloride

Cat. No.: B178540

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methyl-1-phenylethanamine hydrochloride (CAS RN: 10408-89-6), a compound of interest
in various fields of chemical and pharmaceutical research. Due to the limited availability of
published experimental spectra for this specific salt, this document synthesizes expected
spectroscopic behaviors based on the analysis of the parent compound, related molecules, and
established principles of spectroscopic interpretation. General experimental protocols for

obtaining such data are also detailed.

Compound Identification
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Property Value Source

N-Methyl-1-phenylethanamine

Chemical Name ) [1]
hydrochloride
CAS Number 10408-89-6 [1]12]
Molecular Formula CoH14CIN [11[2]
Molecular Weight 171.67 g/mol [1][2]
N“H
Chemical Structure cl—H

Spectroscopic Data Summary

While specific experimental spectra for N-Methyl-1-phenylethanamine hydrochloride are not
readily found in public databases, the following tables summarize the expected and observed
data for the free base (N-Methyl-1-phenylethanamine) and the parent amine (1-
Phenylethylamine). These serve as a predictive guide for the spectroscopic analysis of the
hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methine proton, the N-methyl protons, and the C-methyl protons. The presence of the
hydrochloride salt will likely cause a downfield shift of the protons near the ammonium center
(the CH-NH2*-CHs moiety) compared to the free base, due to the electron-withdrawing effect of
the positive charge. The N-H proton signal is often broad and may be exchangeable with D20.

13C NMR (Carbon NMR)
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The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. Similar
to 'H NMR, the carbons attached to the nitrogen atom are expected to be deshielded and
shifted downfield in the hydrochloride salt compared to the free base. A predicted 3C NMR
spectrum for the related compound 1-Phenylethylamine is available and can offer insights into
the expected chemical shifts for the aromatic and ethylamine carbons.[3]

Predicted 13C Chemical Shift (ppm) for 1-

Assignment .
Phenylethylamine*

C1 (CH) 53.5

C2 (CHs) 25.0

C3 (Quaternary Ar-C) 145.9

C4, C8 (Ar-CH) 129.2

C5, C7 (Ar-CH) 129.2

C6 (Ar-CH) 127.0

Predicted data from HMDB0002017 for 1-
Phenylethylamine in D20 at 400 MHz.[3] For N-
Methyl-1-phenylethanamine hydrochloride, an
additional peak for the N-methyl carbon would

be expected.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups
present in the molecule. For the hydrochloride salt, a broad and strong absorption in the 2400-
3000 cm~1 region is expected, which is characteristic of the N-H stretching vibrations in an
ammonium salt.
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Vibrational Mode Expected Wavenumber (cm~1)
N-H Stretch (Ammonium salt) 2400-3000 (broad, strong)

C-H Stretch (Aromatic) 3000-3100

C-H Stretch (Aliphatic) 2850-3000

C=C Stretch (Aromatic) 1450-1600

C-H Bend (Aromatic) 690-900

Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt will typically result in the detection of the free base
after the loss of HCI. The mass spectrum of N-Methyl-1-phenylethylamine (the free base) would
show a molecular ion peak (M*) at m/z 135. The fragmentation pattern is dominated by the
alpha-cleavage of the C-C bond next to the nitrogen atom, leading to a stable iminium cation.

m/z Proposed Fragment Notes

135 [CoH13N]* Molecular ion of the free base
120 [CsH1oN]* Loss of a methyl group (CHs)
91 [C7HA]* Tropylium ion

Iminium cation from alpha-

58 [CsHsN]*
cleavage

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid
amine hydrochloride salt like N-Methyl-1-phenylethanamine hydrochloride.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., D20, CD30OD, or DMSO-de) in an NMR tube. The choice of solvent is critical to
avoid interfering signals.
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 Instrumentation: Acquire the *H and 3C NMR spectra on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

» Data Acquisition: For *H NMR, a sufficient number of scans should be acquired to obtain a
good signal-to-noise ratio. For 133C NMR, a larger number of scans is typically required due to
the lower natural abundance of the 13C isotope.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an
internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

o Sample Preparation (KBr Pellet):

o Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Sample Preparation (Nujol Mull):
o Grind a small amount of the sample in an agate mortar and pestle.
o Add a few drops of Nujol (mineral oil) and continue to grind to form a smooth paste (mull).
o Spread the mull thinly between two salt plates (e.g., KBr or NaCl).

o Data Acquisition: Place the prepared sample in the sample holder of an FT-IR spectrometer
and acquire the spectrum. A background spectrum of the empty spectrometer (or the salt
plates with Nujol for a mull) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or dichloromethane). For GC-MS analysis of amines, derivatization (e.g., with
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trifluoroacetic anhydride) is often employed to improve volatility and chromatographic peak
shape.[4]

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The
GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity
column).

e GC Conditions:

o Injector Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure rapid
volatilization of the sample.

o Oven Temperature Program: A temperature gradient is used to separate the components
of the sample as they pass through the column.

o Carrier Gas: Helium is commonly used as the carrier gas.
e MS Conditions:

o lonization Mode: Electron lonization (El) is typically used for the analysis of small
molecules.

o Mass Range: The mass spectrometer is set to scan a suitable mass range (e.g., m/z 40-
400).

o Data Analysis: The resulting chromatogram shows the separation of compounds over time,
and the mass spectrum of each peak is used for identification by comparing it to mass
spectral libraries (e.g., NIST).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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